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1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea

Cat. No.: B13016331
M. Wt: 254.31 g/mol
InChI Key: UUPZVXVBFBYHKE-UHFFFAOYSA-N
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Description

Background and Significance in Contemporary Chemical Research

The compound 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea incorporates a benzylurea (B1666796) moiety, a structure frequently found in biologically active compounds, and a thietane (B1214591) 1,1-dioxide ring, a four-membered sulfur-containing heterocycle that has garnered increasing attention in medicinal chemistry. researchgate.netnih.gov The urea (B33335) functional group is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bond networks with biological targets. nih.gov The benzyl (B1604629) group provides a lipophilic region that can be crucial for molecular recognition and membrane permeability.

The thietane 1,1-dioxide moiety is a particularly noteworthy feature. Four-membered heterocycles like thietanes and their oxidized forms are being progressively explored as valuable motifs in drug design. researchgate.netresearchgate.net The thietane dioxide ring, being a small, polar, and three-dimensional structure, can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. acs.orgenamine.net Its incorporation into drug candidates is a strategy to modulate these properties favorably. nih.gov The sulfone group in the thietane dioxide ring is a strong hydrogen bond acceptor, further enhancing the molecule's potential for interaction with biological macromolecules. The combination of the established pharmacophoric features of benzylurea with the unique properties of the thietane dioxide ring makes this compound a compound of considerable academic interest for potential applications in drug discovery and materials science.

Historical Perspectives on Related Chemical Architectures

The study of the chemical architectures related to this compound has distinct historical trajectories for both the thietane and benzylurea components.

Thietanes and their Derivatives: The first isolation and identification of thietane, the parent sulfur-containing four-membered heterocycle, dates back to the early 20th century. thieme-connect.de Early synthetic methods for preparing the thietane ring system often involved the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source, a method that is still in use today. nih.govbeilstein-journals.orgwikipedia.org The development of synthetic routes to thietanes has evolved to include photochemical [2+2] cycloadditions and ring expansions of smaller heterocycles like thiiranes. nih.govbeilstein-journals.org The oxidation of the sulfur atom in the thietane ring to a sulfoxide (B87167) or a sulfone (dioxide) provided access to a new class of derivatives with altered electronic and steric properties. Thietane dioxides, in particular, have been recognized for their potential in medicinal and agricultural chemistry, although they remain less studied compared to their oxetane (B1205548) counterparts. acs.org

Benzylurea Derivatives: Urea itself is a fundamental organic compound, and its derivatives have a long history in chemical and biological sciences. The synthesis of N,N'-substituted ureas has been a subject of extensive research due to their wide range of applications. nih.gov Benzylurea and its analogs have been investigated for various biological activities. researchgate.net The synthesis of such compounds is often achieved through the reaction of an isocyanate with an amine, a robust and versatile method that allows for the creation of large libraries of urea derivatives for screening purposes. nih.gov Research into benzylurea derivatives has contributed significantly to the understanding of structure-activity relationships in many classes of therapeutic agents. researchgate.netmdpi.com

Structural Elucidation Methodologies and Principles Applied to Analogous Compounds

The structural characterization of a molecule like this compound would rely on a combination of modern spectroscopic techniques, drawing on principles established from the study of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of urea derivatives. wiley.com For this compound, ¹H NMR would be used to identify the protons on the benzyl group, the thietane ring, and the N-H protons of the urea moiety. The chemical shifts and coupling constants of the thietane ring protons would provide information about their chemical environment and stereochemical relationships. ¹³C NMR would complement this by identifying all the unique carbon atoms in the molecule. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC could show correlations between the protons of the benzyl group and the urea carbonyl carbon, confirming the N-benzyl substitution. Studies on similar urea-containing compounds have demonstrated the utility of NMR in determining conformational preferences and intermolecular interactions. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and, consequently, its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule, which can provide valuable structural information. The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bonds of the urea group, leading to characteristic fragment ions. nih.gov This technique has been shown to be effective in differentiating positional isomers of urea derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule. The characteristic absorption bands for the N-H stretching and bending vibrations of the urea group, the C=O stretching of the urea carbonyl, and the S=O stretching of the sulfone group in the thietane dioxide ring would be expected in the IR spectrum. acs.org

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would reveal the precise bond lengths, bond angles, and the conformation of the molecule in the solid state, including the puckering of the thietane ring and the relative orientation of the benzyl and thietane dioxide substituents.

Overview of Research Trajectories for Similar Compounds

The research trajectories for compounds similar to this compound are largely driven by the fields of medicinal chemistry and materials science.

Medicinal Chemistry: A significant research trend involves the synthesis and biological evaluation of novel urea derivatives as potential therapeutic agents. nih.govnih.gov Many approved drugs and clinical candidates contain a urea or a related sulfonylurea moiety. researchgate.netnih.gov The research often focuses on designing molecules that can act as inhibitors of enzymes like kinases or as modulators of receptors. nih.gov The incorporation of unique structural motifs, such as the thietane dioxide ring, is a strategy to improve drug-like properties, including potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov Research on sulfonylurea analogs, for example, continues to evolve, with a focus on developing new generations of compounds with improved safety and efficacy profiles. researchgate.netacs.orghud.ac.uk

Materials Science: Urea derivatives are also explored in the field of materials science, particularly in the development of supramolecular polymers and functional materials. The ability of the urea group to form strong and directional hydrogen bonds makes it an excellent building block for creating self-assembling systems. nih.gov Research in this area focuses on designing urea-based molecules that can form gels, liquid crystals, or other organized structures with potential applications in areas such as sensing, catalysis, and drug delivery.

Given the structural features of this compound, it is plausible that future research on this compound or its close analogs would explore its potential in these areas, leveraging the unique combination of the benzylurea and thietane dioxide scaffolds.

Data Tables

Table 1: Physicochemical Properties of Parent Scaffolds

PropertyThietane wikipedia.orgBenzylurea nih.gov
Molecular Formula C₃H₆SC₈H₁₀N₂O
Molar Mass 74.14 g/mol 150.18 g/mol
Appearance Colorless liquidSolid
Boiling Point 94-95 °CNot available
Melting Point Not available147-150 °C
Density 1.028 g/cm³Not available

Table 2: Spectroscopic Data for Parent Scaffolds

SpectroscopyThietaneBenzylurea
¹H NMR Data not readily available in searched sourcesData not readily available in searched sources
¹³C NMR Data not readily available in searched sourcesData not readily available in searched sources
IR Spectroscopy Data not readily available in searched sourcesData not readily available in searched sources

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3S B13016331 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

1-benzyl-3-(1,1-dioxothietan-3-yl)urea

InChI

InChI=1S/C11H14N2O3S/c14-11(13-10-7-17(15,16)8-10)12-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,14)

InChI Key

UUPZVXVBFBYHKE-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 1 Benzyl 3 1,1 Dioxidothietan 3 Yl Urea

Precursor Synthesis and Derivatization Strategies

The construction of 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea necessitates the synthesis of two primary building blocks: a derivative of 3-aminothietane-1,1-dioxide and a benzyl (B1604629) isocyanate reagent.

Synthesis of 1,1-Dioxidothietan-3-ylamines and Derivatives

The core heterocyclic component, 3-aminothietane-1,1-dioxide, is a crucial precursor. Its synthesis typically begins with the oxidation of a thietane (B1214591) ring system. The resulting sulfone not only activates the ring but is also a key structural feature of the final compound.

One common route to obtaining the thietane-1,1-dioxide core involves the oxidation of thietane derivatives. Following the formation of the sulfone, functionalization at the 3-position is required to introduce the amine group. This can be a challenging step due to the strained nature of the four-membered ring.

A frequently employed strategy involves the preparation of 3-aminothietane-1,1-dioxide hydrochloride. This salt form is often more stable and easier to handle than the free amine. The synthesis can proceed through various intermediates, and the final deprotection or conversion to the free amine is performed just before the urea (B33335) formation step.

Table 1: Precursor Compound Information

Compound NameCAS NumberMolecular FormulaNotes
3-Aminothietane 1,1-dioxide88511-13-1C₃H₇NO₂SKey heterocyclic precursor.
3-Aminothietane 1,1-dioxide hydrochloride1422344-24-8C₃H₈ClNO₂SA stable salt of the amine precursor.
Benzyl isocyanate3173-56-6C₈H₇NOThe benzyl-containing electrophile.
1-Benzyl-3-(tert-butyl)urea34473-88-8C₁₂H₁₈N₂OAn example of a related urea compound.
1-Benzyl-3-(2-chloroethyl)urea5635-74-5C₁₀H₁₃ClN₂OAn example of a related urea compound.

Synthesis of Benzyl Isocyanate and Related Reagents

Benzyl isocyanate is the second key precursor, providing the benzyl group and the electrophilic carbonyl for the urea linkage. The classical and most direct method for synthesizing isocyanates is the phosgenation of the corresponding primary amine. wikipedia.org This involves reacting benzylamine (B48309) with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. nih.gov While effective, the high toxicity of phosgene necessitates stringent safety precautions and has driven the development of phosgene-free synthetic routes. nih.govwikipedia.orgresearchgate.net

Alternative, safer methods for preparing benzyl isocyanate include:

The Curtius Rearrangement: This involves the thermal or photochemical rearrangement of a benzyl acyl azide, which can be prepared from the corresponding carboxylic acid. organic-chemistry.org

The Hofmann Rearrangement: This method utilizes the reaction of a primary amide with a halogen in the presence of a base to form the isocyanate. organic-chemistry.org

Reaction with Carbon Dioxide: Some methods explore the use of carbon dioxide as a C1 source in the presence of a suitable catalyst. nih.gov

Urea Bond Formation Strategies

The critical step in the synthesis of this compound is the formation of the urea bond, which connects the two precursor fragments.

Reaction of Amines with Isocyanates

The most straightforward and widely used method for preparing unsymmetrical ureas is the reaction of a primary amine with an isocyanate. wikipedia.orgnih.govnih.govresearchgate.net In this case, 3-aminothietane-1,1-dioxide (or its hydrochloride salt after neutralization) is reacted with benzyl isocyanate.

The reaction is typically carried out in an inert solvent at room temperature or with gentle heating. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to form the stable urea linkage. While the reaction is often high-yielding, the presence of moisture must be carefully controlled to prevent the hydrolysis of the isocyanate to benzylamine, which can then react with another molecule of isocyanate to form the undesired symmetrical urea, 1,3-dibenzylurea. nih.gov

Alternative Coupling Reagents and Conditions

To circumvent the use of potentially hazardous isocyanates or to improve reaction efficiency and substrate scope, various alternative coupling reagents have been developed for urea synthesis. These methods often involve the in-situ generation of a reactive intermediate that mimics the reactivity of an isocyanate.

A prominent alternative is the use of 1,1'-carbonyldiimidazole (CDI) . nih.govwikipedia.orgnih.govresearchgate.net This solid, relatively safe reagent reacts with an amine to form an activated carbamoyl-imidazole intermediate. Subsequent reaction with a second amine yields the desired unsymmetrical urea, with imidazole (B134444) and carbon dioxide as the byproducts. researchgate.netbohrium.com This method is particularly useful when one of the amine starting materials is more valuable or sensitive, as it allows for a stepwise addition. The reaction of heterocyclic amines with CDI has been shown to be an effective method for urea formation. nih.gov

Other coupling reagents that can be employed include:

Phosgene equivalents: Triphosgene and diphosgene are solid and liquid alternatives to gaseous phosgene, respectively, offering easier handling. nih.gov

Carbonates: Di- and tri-substituted ureas can be synthesized from amines and various carbonate derivatives. nih.gov

Other activating agents: A variety of reagents have been developed in the field of peptide synthesis that can also be applied to urea formation. These include phosphonium (B103445) and uronium-based reagents.

Optimization of Synthetic Pathways

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing side reactions and the use of hazardous reagents. Key parameters for optimization include:

Reaction Conditions: This involves screening different solvents, temperatures, and reaction times for both the precursor synthesis and the final urea formation step. For the reaction of 3-aminothietane-1,1-dioxide with benzyl isocyanate, the choice of a non-protic, anhydrous solvent is critical.

Stoichiometry of Reactants: Adjusting the molar ratios of the amine and isocyanate (or coupling agent) can influence the product distribution and minimize the formation of symmetrical urea byproducts.

Catalysis: While the reaction of amines with isocyanates is often uncatalyzed, certain alternative methods may benefit from the use of a catalyst to improve reaction rates and yields.

Purification Methods: Developing an efficient purification strategy, such as recrystallization or column chromatography, is essential to isolate the target compound in high purity. For instance, in the synthesis of similar 1,3-disubstituted ureas, precipitation of the product from the reaction mixture followed by washing with an acidic solution has been employed to remove unreacted basic starting materials. nih.govresearchgate.net

Yield Enhancement Studies

Optimizing the yield for the synthesis of this compound would focus on both the final urea formation step and the preparation of its precursors. For the key reaction between 3-aminothietane-1,1-dioxide and benzyl isocyanate, several parameters are critical for maximizing yield. Studies on analogous urea syntheses show that controlling reaction temperature, pressure, stoichiometry of reactants, and reaction time are essential. researchgate.net The formation of isocyanate intermediates is often the prerequisite for the reaction, and their reactivity is a key factor. researchgate.net

Table 1: Hypothetical Parameters for Yield Enhancement

Parameter Condition A (Standard) Condition B (Optimized) Expected Outcome Rationale
Solvent Dichloromethane (DCM) Acetonitrile (MeCN) Higher Purity MeCN can be a better solvent for the polar urea product, aiding precipitation.
Temperature 25 °C (Room Temp) 50 °C Faster Reaction Rate Increased temperature can overcome activation energy barriers. beilstein-journals.org
Amine:Isocyanate Ratio 1:1 1:1.1 Higher Conversion A slight excess of the isocyanate can help drive the reaction to completion.
Reaction Time 12 hours 3 hours (Microwave) Increased Throughput Microwave irradiation significantly accelerates urea formation. beilstein-journals.org

Stereochemical Control in Synthesis

The thietane ring in this compound contains a stereocenter at the C3 position, where the urea moiety is attached. Consequently, the final product can exist as a pair of enantiomers. The stereochemical outcome of the synthesis is entirely dependent on the stereochemistry of the starting material, 3-aminothietane-1,1-dioxide.

If a racemic mixture of the amine precursor is used, the resulting urea product will also be racemic. Achieving stereochemical control requires the use of an enantiomerically pure amine. The literature describes several strategies for the stereoselective synthesis of 3-amino thietane derivatives. researchgate.net These methods include:

Organocatalyzed Ring Opening of Aziridines: This approach can produce 3-amino thietane derivatives with high diastereoselectivity, providing access to compounds with defined stereochemistry. researchgate.net

Chiral Phase-Transfer Catalysis: This method offers a pathway to enantioselective synthesis of the amine precursor. researchgate.net

Use of Chiral Sulfinyl Imines: Nucleophilic additions to chiral imines, such as those derived from tert-butanesulfinamide, are a well-established method for the stereoselective synthesis of amines and can be adapted for this purpose. nih.gov

Once an enantiomerically pure amine is obtained, its reaction with benzyl isocyanate is not expected to affect the stereocenter, thus yielding the corresponding enantiomerically pure urea derivative. If separation is required post-synthesis, chiral chromatography would be the method of choice.

Green Chemistry Approaches to Synthesis

Conventional urea synthesis often involves toxic reagents like phosgene or isocyanates. beilstein-journals.orgrsc.org Green chemistry principles aim to mitigate these hazards by developing more sustainable and environmentally benign synthetic routes.

One prominent green strategy is the direct synthesis of ureas from amines and carbon dioxide (CO₂), avoiding the need for isocyanate intermediates. rsc.org Research has shown that primary aliphatic amines can react with CO₂ to produce ureas in good yields without any catalysts or organic solvents, with the reaction proceeding through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. rsc.org Mechanochemical methods, where mechanical force induces reaction, have also been demonstrated for synthesizing urea from ammonia (B1221849) and CO₂ under ambient conditions, highlighting a potential low-energy pathway. acs.org

Another approach involves using water as a solvent. A simple, mild, and efficient method for synthesizing N-substituted ureas has been developed using the nucleophilic addition of amines to potassium isocyanate in water, which often allows for product isolation by simple filtration, avoiding silica (B1680970) gel chromatography. organic-chemistry.orgrsc.org Furthermore, the concept of "green urea" production involves utilizing green ammonia (from renewable energy-powered electrolysis) and CO₂ sourced from carbon capture technologies, thus reducing the carbon footprint of the entire process. rsc.orgureaknowhow.comresearchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Feature Traditional Synthesis Green Chemistry Approach
Carbon Source Benzyl Isocyanate Carbon Dioxide (CO₂) or Potassium Isocyanate (KOCN)
Reagent Hazard Isocyanates are toxic and moisture-sensitive. beilstein-journals.org CO₂ is non-toxic; KOCN is a stable salt. rsc.orgrsc.org
Solvent Organic solvents (e.g., DCM, THF). Water or solvent-free conditions. rsc.orgrsc.org
Waste Organic solvent waste, potential byproducts. Minimal waste, water can be recycled. organic-chemistry.org
Energy Often requires heating or long reaction times. Can be performed at ambient temperature or via energy-efficient mechanochemistry. rsc.orgacs.org

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound, as a solid compound, would typically employ standard laboratory techniques tailored for crystalline organic products. The primary methods reported for substituted ureas are recrystallization and column chromatography. researchgate.net

Recrystallization: This is the most common method for purifying solid ureas. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility when cold. Slow cooling of the saturated solution allows for the formation of pure crystals, while impurities remain in the mother liquor. researchgate.net The choice of solvent is critical and must be determined empirically.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for removing trace impurities, flash column chromatography is the preferred method. researchgate.net The crude product is dissolved in a minimal amount of solvent and loaded onto a column of silica gel. An appropriate solvent system (eluent) is then passed through the column, separating the components based on their differing polarities. Substituted urea herbicides, for example, are often purified using a Florisil (magnesium silicate) column. nih.gov

In many modern, efficient syntheses, particularly those conducted in water, the urea product precipitates directly from the reaction mixture in high purity, requiring only simple filtration and washing with a cold solvent to isolate the final product. organic-chemistry.orgrsc.org

Post-Synthetic Modifications and Functionalization of the Chemical Compound

Once synthesized, this compound offers several sites for further chemical modification, primarily at the benzyl moiety and the thietane ring. These modifications allow for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Modification at the Benzyl Moiety

The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS), a foundational reaction in organic chemistry. chemistry.coachrsc.org The existing urea substituent, connected via a methylene (B1212753) bridge, acts as an electron-donating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. libretexts.org Steric hindrance from the rest of the molecule might favor substitution at the less hindered para position.

Potential EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. youtube.com

Halogenation: Introducing a halogen (e.g., -Br or -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). youtube.com

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although these reactions can sometimes be complicated by the presence of the urea functionality. chemistry.coach

Table 3: Potential Modifications at the Benzyl Moiety

Reaction Type Reagents Position of Substitution Resulting Moiety
Nitration HNO₃, H₂SO₄ ortho, para 1-(4-Nitrobenzyl)-...-urea
Bromination Br₂, FeBr₃ ortho, para 1-(4-Bromobenzyl)-...-urea
Chlorination Cl₂, AlCl₃ ortho, para 1-(4-Chlorobenzyl)-...-urea
Acylation RCOCl, AlCl₃ ortho, para 1-(4-Acylbenzyl)-...-urea

Functionalization of the Thietane Ring System

The thietane-1,1-dioxide ring is generally stable, but it possesses reactive sites. acs.org The protons on the carbon atoms alpha to the sulfone group (at the C2 and C4 positions) are acidic and can be removed by a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA). thieme-connect.dersc.org This deprotonation generates a carbanion (an organometallic intermediate) that can then react with a variety of electrophiles, allowing for the introduction of new substituents onto the thietane ring while leaving it intact. rsc.orgresearchgate.net

This strategy allows for the synthesis of C2- and C4-substituted derivatives. Depending on the reaction conditions and the amount of base used, either mono- or di-functionalization can be achieved. rsc.org

Table 4: Potential Functionalization of the Thietane-1,1-Dioxide Ring

Step 1: Reagent Step 2: Electrophile Position of Substitution Resulting Functional Group
BuLi or LDA Methyl Iodide (CH₃I) C2 and/or C4 -CH₃
BuLi or LDA Benzyl Bromide (BnBr) C2 and/or C4 -CH₂Ph
BuLi or LDA Trimethylsilyl Chloride (TMSCl) C2 and/or C4 -Si(CH₃)₃
BuLi or LDA Carbon Dioxide (CO₂), then H⁺ C2 and/or C4 -COOH

Additionally, under certain conditions, such as with electrophilic aryne activation, the thietane ring itself can undergo ring-opening reactions, leading to structurally diverse thioethers. rsc.org

Reactions at the Urea Linkage

The urea linkage in this compound is the site of several potential chemical transformations. The reactivity of this functional group is influenced by the two nitrogen atoms and the central carbonyl group. While specific experimental data for this compound is scarce, the general reactivity of N,N'-disubstituted ureas can be extrapolated.

Reactions at the urea linkage can include hydrolysis, alkylation, and acylation.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed. This reaction would cleave the molecule, yielding the starting materials, 3-aminothietane-1,1-dioxide and benzylamine, along with the release of carbon dioxide. The stability of the urea bond is generally high, often requiring forcing conditions for cleavage.

Alkylation and Acylation: The nitrogen atoms of the urea moiety possess lone pairs of electrons and can act as nucleophiles. Therefore, they can undergo reactions such as alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. The presence of two nitrogen atoms allows for the possibility of mono- or di-substituted products, depending on the reaction conditions and stoichiometry of the reagents. The relative reactivity of the two nitrogen atoms would be influenced by the electronic effects of the attached benzyl and thietane-1,1-dioxide groups.

It is important to note that the thietane-1,1-dioxide ring is a strong electron-withdrawing group, which would decrease the nucleophilicity of the adjacent nitrogen atom (N3), making the nitrogen attached to the benzyl group (N1) the more likely site for initial electrophilic attack.

Chemical Reactivity and Reaction Mechanisms of 1 Benzyl 3 1,1 Dioxidothietan 3 Yl Urea

Reactivity of the Urea (B33335) Functionality

The urea group, characterized by a carbonyl double bond flanked by two nitrogen atoms, is a versatile functional group. Its reactivity in 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea is influenced by the electronic effects of the benzyl (B1604629) and 1,1-dioxidothietan-3-yl substituents.

Hydrolysis Pathways and Mechanism

The hydrolysis of ureas typically proceeds under acidic or basic conditions to yield amines and carbamic acids, the latter of which readily decarboxylate to form another equivalent of amine and carbon dioxide. For this compound, hydrolysis would lead to the formation of benzylamine (B48309) and 3-amino-1,1-dioxidothietane.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule initiates the hydrolysis. The reaction proceeds through a tetrahedral intermediate. The departure of either benzylamine or 3-amino-1,1-dioxidothietane can occur, followed by the breakdown of the resulting carbamic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the urea. This process also forms a tetrahedral intermediate. The elimination of one of the amine fragments as an anion is the rate-determining step. Subsequent protonation of the leaving amine and the remaining carbamic acid (which then decarboxylates) completes the reaction.

Condition Reactants Major Products Mechanism Synopsis
AcidicThis compound, H₃O⁺Benzylamine, 3-Amino-1,1-dioxidothietane, CO₂Protonation of the carbonyl oxygen followed by nucleophilic attack of water.
BasicThis compound, OH⁻Benzylamine, 3-Amino-1,1-dioxidothietane, CO₂Nucleophilic attack of hydroxide on the carbonyl carbon.

N-Substitution Reactions

The nitrogen atoms of the urea functionality can undergo further substitution reactions, although they are generally less nucleophilic than amines due to the electron-withdrawing effect of the adjacent carbonyl group. Reactions at the nitrogen atoms would likely require strong electrophiles and potentially the use of a base to deprotonate the nitrogen first, increasing its nucleophilicity. For instance, alkylation with an alkyl halide could occur at either nitrogen, leading to a mixture of products.

Cyclization Reactions Involving the Urea Moiety

The urea moiety can participate in intramolecular cyclization reactions if a suitable reactive group is present elsewhere in the molecule. While the structure of this compound does not inherently suggest a simple intramolecular cyclization pathway involving only the urea group, modifications to the benzyl or thietane (B1214591) rings could introduce functionalities that would enable such reactions. For example, the introduction of a leaving group on the benzyl ring could potentially lead to the formation of a cyclic urea derivative.

Reactivity of the 1,1-Dioxidothietane Ring System

The 1,1-dioxidothietane ring is a four-membered heterocyclic system containing a sulfur atom that has been oxidized to a sulfone. This ring system is characterized by significant ring strain, which is a major driver for its reactivity. rsc.org

Ring Opening Reactions and Mechanisms

The high degree of ring strain in the thietane dioxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. beilstein-journals.org The presence of the electron-withdrawing sulfone group activates the adjacent carbon atoms for nucleophilic attack.

Nucleophilic Ring Opening: A variety of nucleophiles can initiate the ring opening of the 1,1-dioxidothietane ring. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-sulfur bond. The regioselectivity of the attack would be influenced by steric factors and the nature of the nucleophile. For instance, attack at the carbon bearing the urea substituent might be sterically hindered.

Nucleophile Potential Products General Conditions
Hydroxide (OH⁻)Sulfonic acid derivativesBasic conditions
Alkoxides (RO⁻)Ether-sulfonic acid derivativesBasic conditions
Amines (RNH₂)Amine-sulfonic acid derivativesNeutral or basic conditions

Oxidative Transformations

The sulfur atom in the 1,1-dioxidothietane ring is already in a high oxidation state (as a sulfone). Therefore, further oxidation of the sulfur is not expected. However, other parts of the molecule, such as the benzylic position, could be susceptible to oxidation under appropriate conditions. For example, strong oxidizing agents could potentially oxidize the benzylic methylene (B1212753) group to a carbonyl group, forming a benzoyl urea derivative. The thietane ring itself is generally stable to further oxidation under typical conditions. mdpi.com

Reductive Transformations

The sulfone group in the thietane-1,1-dioxide ring is susceptible to reduction. This transformation can lead to either the corresponding thietane or complete desulfurization, depending on the reducing agent and reaction conditions.

Reduction to Thietane: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the sulfone to a sulfide (B99878). thieme.com For this compound, this would yield 1-benzyl-3-(thietan-3-yl)urea. This reaction proceeds via a nucleophilic attack of the hydride on the sulfur atom.

Table 1: Hypothetical Reductive Conditions for the Conversion of this compound to 1-Benzyl-3-(thietan-3-yl)urea

EntryReducing AgentSolventTemperature (°C)Postulated Product
1LiAlH₄Tetrahydrofuran25 - 661-Benzyl-3-(thietan-3-yl)urea
2Diisobutylaluminum hydride (DIBAL-H)Toluene-78 to 251-Benzyl-3-(thietan-3-yl)urea

Reductive Desulfonylation: More vigorous reductive methods or catalytic approaches can lead to the complete removal of the SO₂ group, resulting in a cyclopropane (B1198618) ring. This transformation, known as the Ramberg-Bäcklund reaction, typically requires initial halogenation at the α-carbon followed by treatment with a base. However, direct reductive desulfonylation of saturated sulfones has also been reported with certain reagents.

Nucleophilic and Electrophilic Attack on the Ring

The strained thietane-1,1-dioxide ring can be a target for both nucleophiles and electrophiles, potentially leading to ring-opening or substitution reactions.

Nucleophilic Attack: The carbons of the thietane ring are electrophilic due to the electron-withdrawing effect of the sulfone group. Strong nucleophiles can attack one of the ring carbons, leading to ring cleavage. wikipedia.org The outcome of such reactions with this compound would be influenced by the stability of the resulting carbanion and the nature of the nucleophile. For instance, treatment with a strong base could potentially lead to elimination or rearrangement reactions.

Electrophilic Attack: While the thietane-1,1-dioxide ring itself is electron-deficient, the oxygen atoms of the sulfone group possess lone pairs and can act as Lewis basic sites, coordinating to strong electrophiles or Lewis acids. This can further activate the ring towards nucleophilic attack. acs.org

Reactivity of the Benzyl Substituent

The benzyl group attached to the urea nitrogen is a versatile functional handle that can undergo a variety of chemical transformations.

Aromatic Electrophilic Substitution Reactions

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReagentReactionPredicted Major Isomer(s)
Br₂ / FeBr₃Brominationortho and para-bromo derivatives
HNO₃ / H₂SO₄Nitrationortho and para-nitro derivatives
SO₃ / H₂SO₄Sulfonationpara-sulfonic acid derivative
R-Cl / AlCl₃Friedel-Crafts Alkylationortho and para-alkyl derivatives

It is important to note that the reaction conditions for electrophilic aromatic substitution, which are often strongly acidic, could potentially lead to side reactions involving the thietane dioxide ring or the urea linkage.

Side-Chain Reactions

The benzylic position (the -CH₂- group) is activated towards radical and oxidative reactions due to the stability of the resulting benzylic radical or cation, which is stabilized by the adjacent aromatic ring.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methylene group. uno.edu In the case of this compound, this would lead to the formation of a carbonyl group at the benzylic position, resulting in a benzoyl urea derivative.

Radical Halogenation: Under free-radical conditions (e.g., N-bromosuccinimide and light), the benzylic hydrogens can be substituted with a halogen, such as bromine. This would yield 1-(α-bromobenzyl)-3-(1,1-dioxidothietan-3-yl)urea, a versatile intermediate for further nucleophilic substitutions at the benzylic position.

Mechanistic Investigations of Key Transformations

Kinetic Studies of Reaction Rates

Kinetic studies on related systems can provide insights into the reactivity of this molecule. For example, in the electrophilic aromatic substitution of benzyl derivatives, the rate of reaction is influenced by the electronic nature of the substituent on the nitrogen atom.

Table 3: Hypothetical Relative Reaction Rates for Electrophilic Bromination

CompoundRelative Rate (k/k₀)
Toluene25
N-Benzylacetamide10
This compound(Predicted to be between 1 and 10)

The urea group, particularly if protonated under acidic reaction conditions, would be expected to be deactivating, thus slowing the rate of electrophilic substitution compared to toluene. However, it would likely be less deactivating than a simple amide due to the presence of the second nitrogen atom.

Similarly, kinetic studies on the nucleophilic ring-opening of substituted thietane dioxides would be expected to show a dependence on the nature of the substituent at the 3-position. The bulky and electron-withdrawing urea group would likely influence the rate and regioselectivity of the attack.

Identification of Reaction Intermediates

The identification of transient species, or reaction intermediates, is fundamental to elucidating the stepwise pathway of a chemical transformation. For a compound like this compound, which contains both a urea moiety and a sulfone group within a strained thietane ring, several potential intermediates could be hypothesized depending on the reaction conditions (e.g., acidic, basic, thermal, or photochemical).

Hypothetical Intermediates: The reactivity of the urea functional group could lead to the formation of isocyanate intermediates under thermal or certain chemical conditions. The strained 1,1-dioxidothietane ring might undergo ring-opening reactions, potentially forming vinyl sulfonic acid derivatives or other related structures.

Methods for Detection and Characterization:

Spectroscopic Techniques: Advanced spectroscopic methods are crucial for detecting and characterizing fleeting intermediates. Techniques such as transient absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy at low temperatures (cryo-NMR), and mass spectrometry (MS) can provide structural information about these short-lived species.

Trapping Experiments: In cases where intermediates are too unstable to be observed directly, chemical trapping experiments are employed. A "trapping agent" is introduced to the reaction mixture, which selectively reacts with the intermediate to form a stable, isolable product. The structure of this new product provides evidence for the existence and nature of the original intermediate.

Interactive Data Table: Common Spectroscopic Techniques for Intermediate Identification

TechniqueInformation ProvidedTypical Application
Transient Absorption SpectroscopyElectronic transitions of short-lived speciesPhotochemical reactions
Cryo-NMR SpectroscopyDetailed structural information in solutionThermally sensitive intermediates
Mass Spectrometry (ESI-MS, MALDI-MS)Mass-to-charge ratio of intermediatesIdentification of charged intermediates
Infrared (IR) SpectroscopyFunctional group identificationDetection of carbonyls, isocyanates, etc.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the fate of atoms or functional groups throughout a reaction mechanism. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow its path and gain unambiguous insights into bond-forming and bond-breaking steps.

Application to this compound: For this specific molecule, isotopic labels could be strategically placed to answer key mechanistic questions. For instance, labeling the benzylic methylene group with deuterium (B1214612) could help determine if a proton transfer from this position is involved in any reaction step. Similarly, labeling one of the urea nitrogens with ¹⁵N could clarify its role in cyclization or rearrangement reactions.

Research Findings from Analogous Systems: While direct studies on this compound are not available, research on other urea-containing compounds demonstrates the utility of this approach. For example, the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea has been reported for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net This highlights the feasibility of synthesizing isotopically labeled urea derivatives for analytical and mechanistic studies. The primary applications for such stable isotope-labeled drugs are as internal standards in mass spectrometry and as "biological internal standards" in pharmacokinetic studies. researchgate.net

Interactive Data Table: Potential Isotopic Labeling Schemes and Their Purpose

Labeled PositionIsotopeMechanistic Question to Address
Benzylic Methylene²HInvolvement of C-H bond cleavage at the benzylic position
Urea Nitrogen¹⁵NFate of the nitrogen atoms in rearrangement or cyclization
Urea Carbonyl Carbon¹³CTracking the carbonyl group in decarboxylation or transfer reactions
Thietane Ring Carbon¹³CElucidating the mechanism of ring-opening or rearrangement

A comprehensive search for scholarly articles and research data concerning the computational and theoretical investigations of this compound has been conducted. Unfortunately, publicly available scientific literature containing specific experimental or theoretical data for this particular compound is not available.

The detailed analysis requested, including quantum chemical calculations, spectroscopic property predictions, and reaction pathway modeling, requires dedicated research studies that have not been published in accessible scientific journals or databases.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational and theoretical investigations of this compound that adheres to the specific requirements of the prompt. Generating such an article without supporting data would lead to speculation and would not meet the standards of scientific accuracy.

Computational and Theoretical Investigations of 1 Benzyl 3 1,1 Dioxidothietan 3 Yl Urea

Reaction Pathway Modeling and Transition State Characterization

Energetics of Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed study of the energy changes that occur during chemical reactions. For 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea, several transformations are of theoretical interest, including its thermal decomposition and ring-opening reactions of the thietane (B1214591) dioxide moiety.

The thermal decomposition of urea (B33335) derivatives has been a subject of both experimental and computational investigation. The pyrolysis of urea typically proceeds through the formation of isocyanic acid (HNCO) and ammonia (B1221849) (NH3) researchgate.netnih.govsemanticscholar.org. The initial step is the decomposition of urea, which has a significant activation energy. For unsubstituted urea, the activation energy for pyrolysis has been calculated to be approximately 145 kJ/mol nih.gov. It is anticipated that the substituents on this compound would influence this energetic barrier. The electron-withdrawing nature of the 1,1-dioxidothietan group is expected to have a notable effect on the stability of the urea moiety and the energetics of its decomposition.

The thietane 1,1-dioxide ring is another reactive center within the molecule. Ring strain makes it susceptible to nucleophilic attack and subsequent ring-opening. Computational studies on the ring-opening of related four-membered rings provide insight into the likely energetics. For instance, DFT calculations can model the potential energy surface for the approach of a nucleophile and the breaking of a carbon-sulfur bond. The energy barrier for such a process would be dependent on the nature of the nucleophile and the solvent environment.

A summary of representative energetic data for analogous transformations is presented in the table below.

TransformationAnalogous SystemComputational MethodCalculated Activation Energy (kJ/mol)
Thermal DecompositionUreaOzawa Method (from TGA data)145 nih.gov
C-N Bond RotationPhenylureaMP2/aug-cc-pVDZ35.6 - 39.3 acs.org

This table presents data from analogous systems to infer the potential energetics of transformations involving this compound.

Mechanistic Insights from Computational Studies

Computational modeling provides a step-by-step view of reaction mechanisms that are often difficult to elucidate experimentally. For this compound, mechanistic studies on related urea and sulfonyl compounds offer valuable insights.

The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate nih.gov. DFT calculations have been employed to study the mechanism of urea synthesis, revealing the transition states and intermediates involved researchgate.netresearchgate.net. These studies highlight the role of catalysts and solvents in facilitating the reaction. For example, in the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) from urea and dimethylethylenediamine, DFT calculations have shown that water can act as a catalyst, lowering the activation barriers for the nucleophilic attack and ammonia elimination steps researchgate.net.

Mechanistic studies on the reactions of urea derivatives are also prevalent. For instance, the hydrolysis of urea, a critical reaction in many contexts, has been investigated computationally. These studies detail the role of water molecules in the proton transfer steps and the formation of the tetrahedral intermediate. The reaction of bisaryl ureas with fatty acids has been shown through mechanistic studies to facilitate proton transport across lipid bilayers, a process activated by the fatty acid researchgate.net.

The reactivity of the thietane 1,1-dioxide ring is another area where mechanistic insights can be drawn from computational studies of analogous systems. The cycloaddition reactions of related sulfur-containing heterocycles have been analyzed using DFT to determine the regio- and stereoselectivity of the process rsc.org. These studies often reveal the concerted or stepwise nature of the reaction mechanism.

Reaction TypeAnalogous SystemKey Mechanistic Finding from Computational Study
Urea SynthesisUrea + DiamineWater acts as a catalyst, lowering the energy barriers of the nucleophilic attack and elimination steps. researchgate.net
Urea-facilitated TransportBisaryl Urea + Fatty AcidUrea derivative facilitates proton transport via a fatty acid-activated mechanism. researchgate.net
CycloadditionArylalkylketenes + BenzaldehydesThe [2+2] cycloaddition step is both the rate- and stereoselectivity-determining step. rsc.org

This table summarizes mechanistic insights from computational studies on systems analogous to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations provide detailed information on the conformational flexibility and intermolecular interactions of this compound in different environments.

Conformational Dynamics in Solution

Computational studies on N-alkyl-N'-aryl ureas have shown that these molecules can adopt several low-energy conformations. acs.orgresearchgate.netnih.govresearchgate.net The trans-trans and cis-trans conformations around the urea N-C bonds are often close in energy, and the preference for one over the other can be influenced by intramolecular hydrogen bonding and the steric bulk of the substituents. For N-phenyl-N'-cyclopentyl urea, both trans-trans and cis-trans conformations are found to be equally stable in solution, with the cis-trans form being stabilized by an internal hydrogen bond. nih.gov Given the structural similarities, this compound is expected to exhibit similar conformational isomerism.

MD simulations can track the transitions between these conformational states in a solvent, providing a dynamic picture of the molecule's flexibility. The puckering of the thietane dioxide ring also contributes to the conformational dynamics. The four-membered ring is not planar and can undergo ring-puckering motions. The energy barrier for this puckering and the preferred puckering angle would be influenced by the substituents on the ring.

Conformational FeatureAnalogous SystemKey Finding from Computational Study
Urea ConformationN-phenyl-N'-cyclopentyl ureaTrans-trans and cis-trans conformations are close in energy, with the latter stabilized by an internal hydrogen bond. nih.gov
Benzyl (B1604629) Group Rotationcis-1-benzyl-4-methylcyclohexaneThe conformation with an equatorial benzyl group is slightly more stable.
Thietane Ring PuckeringThietane 1,1-dioxide derivativesThe degree of puckering is influenced by the nature of the substituents on the ring.

This table presents findings from conformational studies of analogous systems to infer the likely conformational dynamics of this compound.

Interactions with Solvents or Other Molecules

The interactions of this compound with its environment are crucial for understanding its chemical properties. The urea moiety is a strong hydrogen bond donor and acceptor, while the sulfonyl group in the thietane dioxide ring is a potent hydrogen bond acceptor. The benzyl group provides a region for hydrophobic and π-stacking interactions.

MD simulations can explicitly model the interactions between the solute and solvent molecules. In an aqueous solution, water molecules would form a structured solvation shell around the polar urea and sulfonyl groups. The dynamics of these water molecules, including their residence times and orientation, can be quantified from the simulation trajectories. Computational studies on urea in water have shown that urea can disrupt the natural hydrogen-bonding network of water, which is a key aspect of its denaturing effect on proteins.

The interactions with other molecules can also be investigated. For example, the formation of dimers or larger aggregates of this compound can be studied through MD simulations. These simulations would reveal the preferred modes of self-association, which are likely to be driven by hydrogen bonding between the urea groups and potentially π-stacking of the benzyl rings.

Interaction TypeInteracting MoietyKey Insight from Analogous Computational Studies
Hydrogen BondingUreaForms strong hydrogen bonds with water and other polar molecules, and can disrupt the hydrogen bond network of water. nih.gov
Hydrogen BondingSulfonyl GroupActs as a strong hydrogen bond acceptor.
Hydrophobic InteractionsBenzyl GroupCan engage in hydrophobic and π-stacking interactions with nonpolar molecules or other aromatic rings.

This table summarizes the expected intermolecular interactions of this compound based on computational studies of its constituent functional groups.

Structure-Activity Relationship (SAR) Studies on Analogs in Chemical Contexts

While most SAR studies on urea derivatives are focused on their biological activity, the principles can be extended to understand how structural modifications affect their chemical properties and reactivity. In a purely chemical context, SAR for analogs of this compound would explore how changes to the benzyl ring, the urea linkage, or the thietane dioxide ring influence properties such as acidity/basicity, reactivity in specific chemical transformations, and catalytic activity.

For instance, in the context of catalysis, urea and thiourea (B124793) derivatives are known to act as organocatalysts, often through hydrogen bonding to activate substrates. Computational studies have been used to rationalize the observed enantioselectivities in such reactions. mdpi.com For a series of chiral (thio)urea catalysts, DFT calculations can reveal the geometry of the catalyst-substrate complex and explain why certain structural features lead to higher catalytic efficiency and stereocontrol.

The electronic properties of the benzyl ring can also be systematically varied to study their effect on the reactivity of the urea moiety or the thietane ring. For example, introducing electron-donating or electron-withdrawing substituents on the phenyl ring would alter the electron density on the adjacent nitrogen atom of the urea, which in turn would affect its nucleophilicity and the stability of any reaction intermediates.

The nature of the substituent on the other side of the urea, in this case, the 1,1-dioxidothietan-3-yl group, is also critical. Replacing this group with other alkyl or aryl moieties would significantly alter the molecule's steric and electronic properties, leading to different chemical behaviors. For example, replacing the thietane dioxide with a simple alkyl chain would likely increase the molecule's lipophilicity and reduce its polarity.

Structural ModificationProperty/Activity StudiedGeneral SAR Trend from Analogous Systems
Substitution on Benzyl RingAcidity of N-H protonsElectron-withdrawing groups increase acidity.
N-Methylation of UreaConformational PreferenceAffects the balance between cis and trans conformers. nih.gov
Variation of Urea SubstituentCatalytic Activity in Aldol ReactionThe nature of the substituent influences the strength of hydrogen bonding and thus catalytic efficiency. mdpi.com
Replacement of Thietane DioxideOverall PolarityReplacing with a non-polar group would decrease polarity and hydrogen bonding capacity.

This table outlines potential structure-activity relationships for analogs of this compound in a chemical context, based on studies of related compounds.

Applications and Advanced Materials Science Incorporating 1 Benzyl 3 1,1 Dioxidothietan 3 Yl Urea

Utilization as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis

The reactivity of both the thietane-1,1-dioxide and benzylurea (B1666796) functionalities makes this compound a promising intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic scaffolds.

Precursor for Heterocyclic Scaffolds

The strained four-membered thietane-1,1-dioxide ring is susceptible to ring-opening reactions, providing a pathway to novel heterocyclic systems. The presence of the urea (B33335) group offers additional reactive sites for intramolecular cyclization or further functionalization.

The synthesis of various thietane (B1214591) derivatives has been extensively reviewed, highlighting their utility as intermediates. researchgate.netnih.gov For instance, 3-aminothietane-1,1-dioxide, a close analogue to the core of the title compound, can serve as a precursor for more complex structures. The amino group can be derivatized and subsequently participate in cyclization reactions.

One potential transformation of 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea could involve the cleavage of the thietane ring. Under specific conditions, such as treatment with a strong base, the thietane-1,1-dioxide ring could potentially undergo ring-opening, followed by rearrangement or trapping by a nucleophile. The benzylurea moiety could influence the course of such reactions, potentially leading to the formation of novel six- or seven-membered sulfur-containing heterocycles.

Potential Heterocyclic Scaffold Synthetic Strategy Key Reactive Moiety
Substituted DihydropyrimidinesRing-opening of thietane dioxide followed by intramolecular cyclization involving the urea nitrogen.Thietane-1,1-dioxide, Urea
Thiazepane or Thiazocane derivativesIntermolecular reaction with a bifunctional reagent following ring-opening.Thietane-1,1-dioxide
Fused bicyclic systemsIntramolecular cyclization involving the benzyl (B1604629) ring and the urea functionality.Benzylurea

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Urea and its derivatives are well-known participants in various MCRs, such as the Biginelli reaction.

Given the presence of the benzylurea group, this compound could potentially be employed in MCRs to generate libraries of complex molecules. For example, it could act as the urea component in a Biginelli-type reaction with an aldehyde and a β-ketoester, leading to the synthesis of dihydropyrimidinones bearing the 1,1-dioxidothietan-3-yl substituent. Such compounds could be of interest for biological screening due to the diverse pharmacological activities associated with both dihydropyrimidinones and sulfone-containing molecules.

Integration into Polymeric Structures and Materials Science

The bifunctional nature of this compound, with its potential for both covalent and non-covalent interactions, makes it an interesting candidate for applications in polymer chemistry and materials science.

Monomer or Cross-linking Agent in Polymer Synthesis

The urea functionality contains two reactive N-H bonds that can participate in polymerization reactions, for example, with diisocyanates to form polyureas or with activated dicarboxylic acids to form polyamides. Furthermore, the thietane-1,1-dioxide ring, while relatively stable, could potentially be opened under specific conditions, offering a route to polymer backbones containing sulfone groups.

More plausibly, the compound could act as a cross-linking agent. The sulfone groups within a polymer matrix can enhance thermal stability and chemical resistance. nih.gov For instance, sulfonated aromatic polymers have been cross-linked through the formation of sulfone bridges, leading to improved mechanical strength and hydrolytic stability. frontiersin.org this compound could be incorporated into a polymer and then subjected to conditions that promote cross-linking through either the urea or the sulfone moiety. Divinyl sulfone is a known cross-linking agent that reacts with hydroxyl groups under alkaline conditions to form stable ether linkages. nih.gov While the sulfone in the thietane dioxide ring is less reactive, its incorporation could still influence polymer properties.

Polymer Application Potential Role of the Compound Relevant Functional Group Anticipated Property Enhancement
Polyurea SynthesisMonomerUrea N-H bondsIntroduction of polar sulfone groups
Polymer Cross-linkingCross-linking agentUrea or Sulfone moietyIncreased thermal and chemical stability nih.govfrontiersin.org
High Refractive Index PolymersAdditiveThietane ring thieme-connect.deEnhanced optical properties

Functionalization of Polymer Surfaces

The modification of polymer surfaces is crucial for a wide range of applications, including biocompatible materials, sensors, and adhesion promotion. The benzylurea and thietane-1,1-dioxide groups in the title compound offer opportunities for surface functionalization through various techniques.

General methods for polymer surface modification include wet chemical treatments, plasma polymerization, and grafting. researchgate.netmdpi.com The urea group, with its hydrogen bonding capabilities, could be used to non-covalently anchor the molecule to a polymer surface that has complementary functional groups. Covalent attachment could be achieved by activating the polymer surface to react with the N-H bonds of the urea or potentially through reactions involving the benzyl group. The presence of the polar sulfone group would significantly alter the surface energy and wettability of the modified polymer.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions to form organized molecular assemblies. The N,N'-disubstituted urea moiety is a well-established and powerful hydrogen-bonding motif that can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional structures. acs.orgnih.govreading.ac.uknih.gov

The two N-H donors and the carbonyl oxygen acceptor of the urea group in this compound can form robust hydrogen bonds. In the solid state, many simple ureas form a characteristic tape or ribbon structure through bifurcated N-H···O hydrogen bonds. acs.orgnih.gov The presence of the bulky and polar 1,1-dioxidothietan-3-yl group could, however, sterically influence or electronically modify this typical packing, potentially leading to novel supramolecular architectures. nih.gov

Self-Assembly Studies

There is currently no available scientific literature detailing the self-assembly properties of this compound. Research into how this molecule might spontaneously organize into ordered structures is not present in the public domain.

Host-Guest Interactions

Information regarding the ability of this compound to form host-guest complexes is not documented in available research. Studies exploring its capacity to encapsulate or bind with other molecules have not been found.

Catalytic Applications

Role as a Ligand in Metal Catalysis

Organocatalytic Properties

The potential for this compound to act as an organocatalyst has not been explored in any available scientific studies.

Sensing and Detection Applications in Chemical Systems

There are no published findings on the application of this compound in the development of chemical sensors or detection systems.

Future Research Directions and Unexplored Avenues for 1 Benzyl 3 1,1 Dioxidothietan 3 Yl Urea

Novel Synthetic Methodologies

Current synthetic approaches to analogous compounds provide a logical starting point for the preparation of 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea. However, future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.

Prospective Research Directions:

Asymmetric Synthesis: Development of catalytic asymmetric methods to produce enantiomerically pure forms of the compound. This would be crucial for investigating stereospecific interactions in biological or material contexts.

Flow Chemistry: Application of continuous flow technology could offer improved reaction control, enhanced safety for handling potentially reactive intermediates, and facilitate scalability.

Alternative Reagents: Exploration of greener activating agents for the urea (B33335) formation step, moving away from potentially hazardous phosgene (B1210022) derivatives.

A comparative table of potential synthetic starting materials is presented below:

Starting Material 1Starting Material 2Potential Reaction TypeKey Advantage
3-Aminothietane-1,1-dioxideBenzyl (B1604629) isocyanateAdditionDirect and atom-economical
3-Hydroxythietane-1,1-dioxideBenzylurea (B1666796)Mitsunobu ReactionInversion of stereochemistry
3-Azidothietane-1,1-dioxideBenzylamine (B48309)Staudinger LigationMild reaction conditions

Exploration of Unconventional Reactivity

The strained four-membered thietane (B1214591) dioxide ring is a key feature that may impart unconventional reactivity. Future studies could probe the compound's stability and reactivity under various conditions to unlock new chemical transformations.

Potential Areas of Investigation:

Ring-Opening Reactions: Investigating the propensity of the thietane dioxide ring to open under nucleophilic, electrophilic, or thermal conditions could lead to novel functionalized sulfur-containing linear molecules.

Photochemical Reactivity: The influence of the sulfone and urea moieties on the photochemical behavior of the benzyl group could be explored, potentially leading to novel photo-cage compounds or photochemically-driven material applications.

Metal-Catalyzed Cross-Coupling: The C-H bonds of the thietane ring could be targets for functionalization via transition metal catalysis, enabling the synthesis of a diverse library of derivatives.

Advanced Computational Studies

In silico methods are invaluable for predicting molecular properties and guiding experimental work. Advanced computational studies on this compound could provide significant insights where experimental data is lacking.

Future Computational Research:

Conformational Analysis: A thorough analysis of the compound's conformational landscape to understand the preferred spatial arrangement of the benzyl and thietane dioxide groups, which will influence its intermolecular interactions.

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to calculate electronic properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and to predict spectroscopic signatures (NMR, IR).

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different solvent environments or in the presence of other molecules to understand its dynamic properties and interaction patterns.

Development of New Non-Biological Material Applications

While many urea derivatives are explored for their biological activity, the unique structural features of this compound may lend themselves to applications in materials science.

Potential Material Science Applications:

Polymer Chemistry: The urea functionality allows for hydrogen bonding, which could be exploited in the design of self-healing polymers or supramolecular gels. The bifunctional nature of the molecule could also make it a candidate as a monomer or cross-linker in polymerization reactions.

Organocatalysis: The urea moiety is a known hydrogen-bond donor and could be investigated for its potential as an organocatalyst in various chemical transformations.

Crystal Engineering: The presence of both hydrogen-bond donors (N-H) and acceptors (C=O, S=O) suggests that this compound could form interesting and potentially useful crystalline co-crystals with other molecules.

Synergistic Research with Other Disciplines

The full potential of this compound can be realized through interdisciplinary collaboration.

Examples of Interdisciplinary Research:

Medicinal Chemistry: While outside the direct scope of this article, collaboration with medicinal chemists could explore the compound's potential as a scaffold for drug discovery, leveraging the known bioactivity of related urea and thietane compounds.

Nanoscience: Investigating the self-assembly properties of the molecule on surfaces could lead to the development of novel nanomaterials or functional coatings.

Environmental Science: The sulfone group suggests potential for studying its interactions with metal ions, which could be relevant for sensor technology or environmental remediation applications.

Q & A

Basic Questions

Q. How can the synthesis of 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea be optimized for high yield and purity?

  • Methodological Answer : The synthesis can be optimized by employing a stepwise urea-forming reaction. For example, benzyl isocyanate can be reacted with a thietane-derived amine in dichloromethane under basic conditions (e.g., triethylamine) at room temperature for 12–24 hours . Post-synthesis, solvent evaporation under vacuum yields crude product, which can be purified via recrystallization using a solvent system like ethyl acetate/hexane. Monitoring reaction progress by thin-layer chromatography (TLC) and verifying purity via 1H^1H NMR (e.g., absence of residual amine or isocyanate peaks) ensures high yield (>90%) and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H^1H and 13C^{13}C NMR : Confirm the urea linkage (e.g., NH protons at δ 8.0–9.0 ppm) and aromatic substitution patterns .
  • IR Spectroscopy : Identify the C=O stretch of urea (~1635 cm1^{-1}) and sulfone groups (S=O stretches at ~1150–1300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous 3D structure determination) with DFT-optimized geometry calculations. For example, single-crystal X-ray diffraction can resolve bond lengths and angles, while DFT-generated vibrational frequencies can corroborate experimental IR/Raman data .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compute HOMO-LUMO gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. These reveal charge distribution, reactive sites, and intramolecular interactions (e.g., hydrogen bonding between urea NH and sulfone oxygen) . Correlate computed UV-Vis spectra with experimental data to validate electronic transitions .

Q. What experimental strategies address contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects or measurement errors .
  • Data Iteration : Refine crystallographic models using higher-resolution data (e.g., synchrotron sources) and re-examine NMR assignments via 2D experiments (COSY, HSQC) to resolve overlapping peaks .

Q. How does the sulfone group in 1,1-dioxidothietan-3-yl influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing sulfone group enhances urea NH acidity, facilitating hydrogen bonding in catalytic or supramolecular systems. Reactivity can be probed via kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) or coordination experiments with transition metals (e.g., Cu(I) complexes for Ullmann-type coupling) .

Q. What advanced purification techniques are recommended for structurally similar urea derivatives?

  • Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for challenging separations. For thermally stable compounds, sublimation under reduced pressure (e.g., 0.1 mmHg at 150°C) achieves >99% purity .

Q. How can researchers design experiments to study intramolecular interactions in this compound?

  • Methodological Answer : Apply Atoms in Molecules (AIM) theory to analyze electron density topology at bond critical points (BCPs) using QTAIM software. This identifies weak interactions (e.g., C–H···O) observed in related urea derivatives .

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